molecular formula C15H16ClNO B1363271 4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one CAS No. 309721-18-4

4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one

Cat. No.: B1363271
CAS No.: 309721-18-4
M. Wt: 261.74 g/mol
InChI Key: OHOJJBSFDXFRIJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This compound is characterized by its quinoline core structure, which is substituted with a chloro group and two methyl groups, making it a derivative of quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2,8-dimethylquinoline.

    Alkylation: The quinoline derivative undergoes alkylation with a suitable butanone derivative under basic conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine (TEA) and solvents like acetonitrile or dichloromethane.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one is not well-documented. as a quinoline derivative, it may interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structure. The chloro and methyl substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the quinoline ring provides distinct electronic and steric properties that differentiate it from other quinoline derivatives.

Properties

IUPAC Name

4-(4-chloro-2,8-dimethylquinolin-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-9-5-4-6-13-14(16)12(8-7-10(2)18)11(3)17-15(9)13/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJJBSFDXFRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354640
Record name 4-(4-chloro-2,8-dimethylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309721-18-4
Record name 4-(4-chloro-2,8-dimethylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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